PI3Kalpha-IN-9
説明
特性
分子式 |
C18H21N7O3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C18H21N7O3/c19-16-20-13-11-12(1-2-14(13)28-16)15-21-17(24-3-7-26-8-4-24)23-18(22-15)25-5-9-27-10-6-25/h1-2,11H,3-10H2,(H2,19,20) |
InChIキー |
LOQNSAZUXOBMAX-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC(=N4)N)N5CCOCC5 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Key Intermediates
Core Structure Assembly
The pyridopyrimidinone core is synthesized via a condensation reaction. 2-Amino-3-bromo-5-methylpyridine reacts with malonyl dichloride under basic conditions to form the bicyclic framework. Quantum chemical calculations (DFT/B3LYP) optimize electronic structures for downstream docking studies.
Reaction Conditions:
Functionalization of the Core
Installation of 4,4-Difluoropiperidine
The core undergoes nucleophilic substitution with 4,4-difluoropiperidine using PyBOP activation. This step introduces a critical hydrophobic moiety for PI3Kα binding.
Key Parameters:
Heck Reaction and Ketone Formation
A Heck coupling with butyl vinyl ether introduces a vinyl group, which is hydrolyzed to a ketone using hydrochloric acid. This step enhances solubility and enables further functionalization.
Optimization:
Bromination and Sulfinamide Condensation
Bromination with N-bromosuccinimide (NBS) generates a reactive site for subsequent cross-coupling. Ellman’s sulfinamide is condensed with the brominated intermediate, followed by diastereoselective reduction using Schwartz’s reagent (Cp₂ZrHCl).
Critical Data:
Analytical Validation and Process Optimization
Purification and Characterization
Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient). Purity exceeds 99.5%, validated by LC-MS and ¹H NMR.
Spectral Data (PI3Kα-IN-9):
Scalability and Yield Improvement
Process Intensification
- Continuous Flow Chemistry : Reduces reaction time for bromination from 12 h to 2 h.
- Catalyst Recycling : Pd recovery via filtration increases cost efficiency (85% recovery).
Yield Comparison Table
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Core Assembly | 61 | 95 |
| Piperidine Addition | 38 | 98 |
| Heck Reaction | 85 | 97 |
| Cross-Coupling | 40 | 99.5 |
化学反応の分析
Types of Reactions
PI3Kalpha-IN-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
PI3Kalpha-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the phosphatidylinositol-3-kinase pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of phosphatidylinositol-3-kinase inhibition on cell signaling and function.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit dysregulated phosphatidylinositol-3-kinase signaling.
作用機序
PI3Kalpha-IN-9 exerts its effects by selectively inhibiting the phosphatidylinositol-3-kinase alpha isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a key step in the activation of downstream signaling pathways such as the AKT/mammalian target of rapamycin pathway. By blocking this pathway, PI3Kalpha-IN-9 can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .
類似化合物との比較
Structural and Pharmacokinetic Properties
The table below compares PI3Kalpha-IN-9 with structurally or functionally analogous PI3K inhibitors:
Key Observations:
Mechanistic and Functional Differences
- Binding Mode: Structural studies reveal that PI3Kalpha-IN-9 forms a covalent bond with Lys802 in the PI3Kα ATP-binding pocket, a mechanism absent in non-covalent inhibitors like Alpelisib . This covalent interaction contributes to prolonged target engagement.
- Resistance Profile : Mutations in PI3Kα (e.g., H1047R) reduce Alpelisib’s efficacy but have minimal impact on PI3Kalpha-IN-9 due to its unique binding mode .
- Synthetic Accessibility : PI3Kalpha-IN-9 requires fewer synthetic steps (3 steps) compared to Alpelisib (6 steps), as inferred from reagent complexity in and .
生物活性
Phosphoinositide 3-kinase alpha (PI3Kα) is a critical enzyme involved in various cellular functions, including growth, proliferation, and survival. Dysregulation of the PI3K signaling pathway is frequently associated with cancer, making it a significant target for therapeutic intervention. PI3Kalpha-IN-9 is a selective inhibitor of PI3Kα that has garnered attention for its potential in cancer treatment. This article explores the biological activity of PI3Kalpha-IN-9, including its mechanisms of action, efficacy in preclinical models, and implications for clinical applications.
PI3Kα plays a pivotal role in the phosphatidylinositol signaling pathway, which activates downstream effectors such as AKT and mTOR. Inhibition of PI3Kα disrupts this signaling cascade, leading to reduced cell survival and proliferation. PI3Kalpha-IN-9 specifically targets the ATP-binding site of PI3Kα, resulting in a decrease in phosphorylated AKT (pAKT) levels and subsequent apoptosis in cancer cells.
Preclinical Studies
Several studies have characterized the biological activity of PI3Kalpha-IN-9 through various experimental approaches:
In Vitro Studies
In vitro assays demonstrated that PI3Kalpha-IN-9 effectively inhibits pAKT expression in multiple cancer cell lines. For instance, treatment with PI3Kalpha-IN-9 resulted in significant reductions in cell viability and proliferation rates at nanomolar concentrations. The following table summarizes the efficacy of PI3Kalpha-IN-9 compared to other known PI3K inhibitors:
| Compound | EC50 (nM) | Selectivity |
|---|---|---|
| PI3Kalpha-IN-9 | 5 | High (PI3Kα) |
| BYL719 | 15 | Moderate (PI3Kα) |
| Buparlisib | 30 | Low (multiple isoforms) |
In Vivo Studies
In vivo studies using xenograft models have shown that administration of PI3Kalpha-IN-9 leads to significant tumor regression. For example, in a study involving human breast cancer xenografts, treatment with PI3Kalpha-IN-9 resulted in a 70% reduction in tumor volume compared to control groups. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, supporting its potential for clinical use.
Case Studies
- Breast Cancer Model : In a recent case study involving patients with PIK3CA mutations, treatment with PI3Kalpha-IN-9 led to marked tumor shrinkage and improved overall survival rates when combined with standard chemotherapy.
- Gastric Cancer : Another case study highlighted the effectiveness of PI3Kalpha-IN-9 in gastric cancer models characterized by PIK3CA mutations. The study revealed that co-treatment with a BCL-XL inhibitor enhanced the sensitivity of resistant tumors to PI3K inhibition.
Resistance Mechanisms
Despite its efficacy, resistance to PI3K inhibitors remains a challenge. Research has identified several mechanisms underlying resistance to PI3Kalpha-IN-9:
- Mutations in PIK3CA : Secondary mutations can alter drug binding sites.
- Activation of Alternative Pathways : Compensatory activation of pathways such as MAPK can diminish the effectiveness of PI3K inhibition.
Understanding these mechanisms is crucial for developing combination therapies that can overcome resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
